
4-Bromo-2-chloro-5-fluorophenol
Overview
Description
4-Bromo-2-chloro-5-fluorophenol (CAS: 1036383-21-7) is a halogenated phenol derivative with the molecular formula C₆H₃BrClFO. Its structure features a hydroxyl group (-OH) at the 1-position, bromine (Br) at the 4-position, chlorine (Cl) at the 2-position, and fluorine (F) at the 5-position (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the preparation of benzamide derivatives, as evidenced by its role in the synthesis of a benzamide intermediate in a European patent .
The presence of multiple electronegative substituents (Br, Cl, F) enhances its acidity compared to unsubstituted phenol, making it reactive in nucleophilic aromatic substitution or coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-fluorophenol typically involves halogenation reactions. One common method includes the bromination of 2-chloro-5-fluorophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors. The process may include steps such as nitration, reduction, halogenation, and purification to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-5-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Various substituted phenols and aromatic compounds.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Biaryl compounds and other complex aromatic structures.
Scientific Research Applications
Pharmaceuticals
4-Bromo-2-chloro-5-fluorophenol serves as an important intermediate in drug synthesis due to its biological activity. Its applications include:
- Antibacterial Activity : Studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The halogen substituents enhance its interaction with bacterial cell membranes, making it a promising candidate for developing new antibiotics.
- Cancer Research : Preliminary research indicates that this compound may inhibit certain cellular pathways involved in tumor growth. Molecular docking studies suggest it binds effectively to proteins associated with cancer progression.
Agrochemicals
In agrochemical formulations, this compound is utilized for its potential herbicidal and fungicidal properties. Its ability to disrupt biological processes in pests makes it valuable for crop protection.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it exhibited significant inhibition against multiple bacterial strains. The compound was tested in varying concentrations, demonstrating a dose-dependent response that highlights its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines showed that this compound could inhibit cell proliferation by targeting specific signaling pathways. The results indicated a reduction in tumor growth markers, suggesting further investigation into its mechanism of action could lead to novel cancer therapies.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-fluorophenol involves its interaction with various molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated phenols are critical in medicinal and materials chemistry due to their tunable electronic properties. Below is a detailed comparison of 4-bromo-2-chloro-5-fluorophenol with analogous compounds, focusing on structural variations, reactivity, and applications.
Positional Isomers
- 4-Bromo-5-chloro-2-fluorophenol (CAS: 1805518-69-7) This positional isomer differs in the placement of chlorine (5-position) and fluorine (2-position). It is listed as a commercial product, suggesting applications similar to the target compound .
- 5-Bromo-2-chloro-4-fluorophenol (Synonyms in ) Though nomenclature differences complicate direct comparison, this compound likely represents a numbering variant. Such isomers highlight the importance of precise substitution patterns in determining physicochemical behavior, such as solubility and crystallization tendencies.
Compounds with Additional Substituents
- 4-Bromo-5-(chloromethyl)-2-methoxyphenol (CAS: Molbank M293, 2002) The addition of a methoxy (-OMe) and chloromethyl (-CH₂Cl) group introduces steric bulk and alters electron density. Methoxy groups are electron-donating, which could reduce acidity compared to the target compound. This derivative’s synthesis involves chloromethylation of a brominated precursor, demonstrating the versatility of halogenated phenols in functionalization .
- The absence of fluorine reduces its electronegativity gradient compared to the target compound .
Functionalized Derivatives
- 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol This Schiff base derivative incorporates an imine group, enabling coordination to metal ions. Such modifications expand applications into materials science, such as catalysis or sensor development. The presence of a bromine and chlorine substituent mirrors the target compound’s halogenation but adds complexity through the imine functionality .
- 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid (CAS: 606144-04-1) This benzimidazole derivative integrates the 4-bromo-2-chlorophenyl moiety into a heterocyclic scaffold, a common strategy in drug design. The carboxylic acid group enhances water solubility, contrasting with the phenolic hydroxyl group in the target compound .
Table 1: Structural and Functional Comparison
Biological Activity
4-Bromo-2-chloro-5-fluorophenol (C₆H₃BrClF₁O) is an organic compound notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. Its molecular structure, characterized by halogen substituents, enhances its reactivity and interaction with biological systems. This article provides a comprehensive overview of its biological activity, including antibacterial properties, potential cancer applications, and molecular interactions.
- Molecular Formula : C₆H₃BrClF₁O
- Molecular Weight : 225.44 g/mol
- Structure : Contains bromine at the para position, chlorine at the ortho position, and fluorine at the meta position relative to the hydroxyl group on the phenolic ring.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
The presence of halogen atoms enhances its ability to interact with bacterial cell membranes, contributing to its effectiveness as an antimicrobial agent .
Anticancer Potential
Preliminary studies suggest that this compound may have applications in cancer research. It has been shown to inhibit specific cellular pathways involved in tumor growth. For instance, it has demonstrated effects on apoptosis and cell cycle regulation in certain cancer cell lines .
Molecular Docking Studies
Molecular docking studies indicate that this compound binds effectively to proteins associated with antibiotic resistance mechanisms. This binding affinity suggests potential pathways for overcoming antibiotic resistance by modifying existing drugs or developing new ones based on this compound's structure .
Study on Antibacterial Activity
A study conducted by researchers evaluated the antibacterial efficacy of this compound against a panel of bacterial strains. The compound was found to exhibit a dose-dependent response, with significant inhibition observed at lower concentrations. The study concluded that this compound could serve as a lead structure for developing new antibacterial agents .
Cancer Research Application
In another investigation, the compound was tested for its effects on human cancer cell lines. The results indicated that it could inhibit cell proliferation and induce apoptosis in a dose-dependent manner. The findings suggest that further exploration into its mechanism of action could lead to novel therapeutic strategies for cancer treatment .
Q & A
Basic Questions
Q. What are the optimal storage conditions for 4-Bromo-2-chloro-5-fluorophenol to prevent degradation?
Store at 0–6°C under inert atmosphere (e.g., nitrogen or argon), as halogenated phenols are prone to thermal decomposition and moisture absorption. This recommendation aligns with stability protocols for analogous bromo-chloro-fluorophenol derivatives, where refrigeration minimizes decomposition and preserves reactivity .
Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?
Use a combination of:
- 1H/13C NMR (in deuterated DMSO or CDCl3) to resolve splitting patterns caused by adjacent halogens.
- High-resolution mass spectrometry (HRMS) to confirm molecular ion accuracy (±5 ppm).
- HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) to assess purity (>95%). Cross-validation with melting point analysis and FT-IR further ensures structural integrity .
Q. What safety precautions are essential when handling this compound?
Follow guidelines for halogenated phenols:
- Use fume hoods, nitrile gloves, and eye protection.
- Avoid skin contact; rinse immediately with water if exposed.
- Dispose of waste in halogen-compatible containers. Refer to safety data sheets (SDS) for related compounds, which emphasize emergency showers and medical consultation for significant exposure .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Optimize calculations using hybrid functionals (B3LYP) with 6-311++G(d,p) basis sets , incorporating exact exchange terms to improve accuracy for halogen-heavy systems. For thermochemical properties (e.g., ionization potentials), Becke’s three-parameter functional shows <2.4 kcal/mol deviation in similar compounds. Validate results against experimental UV-Vis and IR spectra .
Functional | Basis Set | Application | Avg. Deviation |
---|---|---|---|
B3LYP | 6-311++G(d,p) | Halogenated aromatics | 2.4 kcal/mol |
M06-2X | cc-pVTZ | Non-covalent interactions | 1.8 kcal/mol |
Q. How do intermolecular interactions influence the crystal packing of halogenated phenolic derivatives?
Single-crystal X-ray diffraction reveals Br···O contacts (~3.1 Å) and C–H···O hydrogen bonds (~2.6 Å) drive supramolecular assembly. For example, Br···O interactions form centrosymmetric dimers, while hydrogen bonds propagate chains. Use SHELXL for anisotropic refinement and Mercury software to analyze Hirshfeld surfaces, highlighting contributions from halogen bonds (15–20% of total interactions) .
Interaction | Distance (Å) | Angle (°) | Role in Packing |
---|---|---|---|
Br···O | 3.125 | 156 | Dimer stabilization |
C–H···O | 2.62 | 145 | Chain propagation |
Q. What synthetic routes yield this compound with high regioselectivity?
Employ directed ortho-metalation :
- Fluorinate phenol at position 5 using Selectfluor in acetonitrile (0–5°C).
- Brominate with N-bromosuccinimide (NBS) under UV light.
- Chlorinate using SO2Cl2 at −10°C. Monitor regiochemistry via in-situ 19F NMR to avoid over-halogenation. Purify via column chromatography (silica gel, hexane/ethyl acetate) .
Q. How can contradictions between computational and experimental data be resolved?
- Geometry discrepancies : Refine DFT parameters (e.g., add dispersion corrections like DFT-D3) if bond length deviations exceed 0.05 Å.
- Spectroscopic mismatches : Re-examine solvent effects (PCM models) or anharmonic corrections in vibrational calculations. Cross-validate with SHELX-refined crystallographic data , ensuring isotropic thermal parameters are optimized .
Q. Methodological Notes
- Crystallography : For challenging refinements (e.g., disorder in halogen positions), use SHELXL’s PART instruction to model alternative conformers. Suppress false symmetry with the TWIN command if twinning is detected .
- Data Validation : Compare Hirshfeld surfaces (CrystalExplorer) with computed electrostatic potentials (Multiwfn) to identify overlooked intermolecular interactions .
Properties
IUPAC Name |
4-bromo-2-chloro-5-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZOBXATIIXRPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036383-21-7 | |
Record name | 4-bromo-2-chloro-5-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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